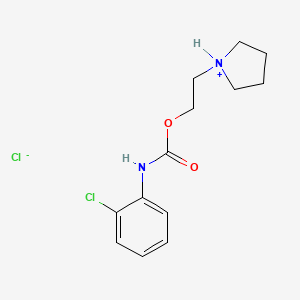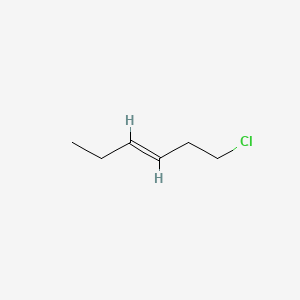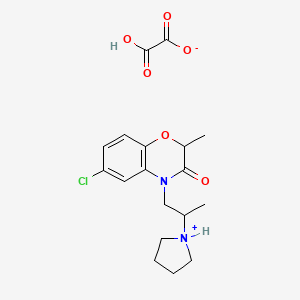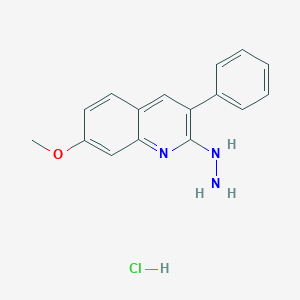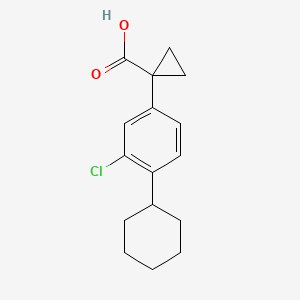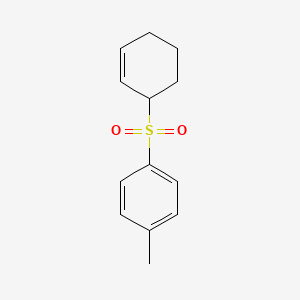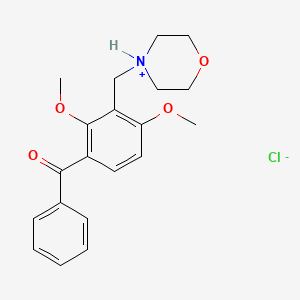
2,4-Dimethoxy-3-morpholinomethylbenzophenone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethoxy-3-morpholinomethylbenzophenone hydrochloride is a chemical compound known for its unique structure and diverse applications in various fields. It is characterized by the presence of methoxy groups, a morpholinomethyl group, and a benzophenone core, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-3-morpholinomethylbenzophenone hydrochloride typically involves a multi-step process. One common method starts with the reaction of 2,4-dimethoxybenzaldehyde with morpholine in the presence of a suitable catalyst to form the intermediate 2,4-dimethoxy-3-morpholinomethylbenzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride to yield the final product. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance the production rate and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-3-morpholinomethylbenzophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 2,4-dimethoxybenzaldehyde or 2,4-dimethoxybenzoic acid, while reduction of the benzophenone core can produce 2,4-dimethoxy-3-morpholinomethylbenzyl alcohol .
Scientific Research Applications
2,4-Dimethoxy-3-morpholinomethylbenzophenone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-3-morpholinomethylbenzophenone hydrochloride involves its interaction with specific molecular targets and pathways. The methoxy groups and the morpholinomethyl moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparison with Similar Compounds
2,4-Dimethoxy-3-morpholinomethylbenzophenone hydrochloride can be compared with other similar compounds, such as:
2,4-Dimethoxybenzaldehyde: Shares the methoxy groups but lacks the morpholinomethyl and benzophenone moieties.
3-Morpholinomethylbenzophenone: Contains the morpholinomethyl and benzophenone groups but lacks the methoxy groups.
2,4-Dimethoxybenzophenone: Contains the methoxy and benzophenone groups but lacks the morpholinomethyl group.
The uniqueness of this compound lies in the combination of these functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
58324-30-4 |
|---|---|
Molecular Formula |
C20H24ClNO4 |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
[2,4-dimethoxy-3-(morpholin-4-ium-4-ylmethyl)phenyl]-phenylmethanone;chloride |
InChI |
InChI=1S/C20H23NO4.ClH/c1-23-18-9-8-16(19(22)15-6-4-3-5-7-15)20(24-2)17(18)14-21-10-12-25-13-11-21;/h3-9H,10-14H2,1-2H3;1H |
InChI Key |
OOXIAQFLAQAZIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)C2=CC=CC=C2)OC)C[NH+]3CCOCC3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methylbutyl)thiadiazole-4-carboxamide](/img/structure/B13750548.png)
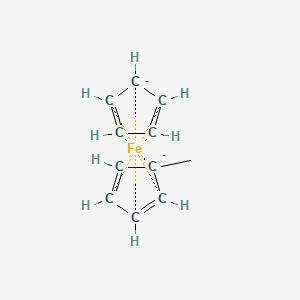
![[(2-Cyanoethyl)thio]acetic acid, ethyl ester](/img/structure/B13750563.png)
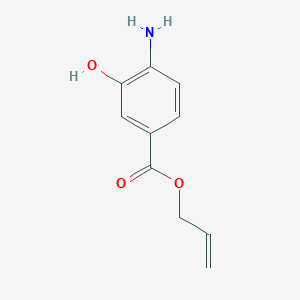
![Zinc bis[butylbenzoate]](/img/structure/B13750569.png)
